molecular formula C13H14N4O2 B11792556 6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B11792556
M. Wt: 258.28 g/mol
InChI Key: DCIFOBFHMWAFEL-UHFFFAOYSA-N
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Description

6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group attached to an oxadiazole ring, which is further connected to a tetrahydrocinnolinone moiety. The presence of these functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents. The final step involves the construction of the tetrahydrocinnolinone core through cyclization reactions, which may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of robust purification methods to isolate the final product. The choice of solvents, reagents, and catalysts would be critical in scaling up the synthesis while maintaining environmental and safety standards.

Chemical Reactions Analysis

Types of Reactions

6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxadiazole or cinnolinone rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its biological activity, particularly in binding to specific receptors or enzymes, has implications for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new medications targeting specific diseases or conditions.

    Industry: The compound’s properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane: A compound with a similar oxadiazole and cyclopropyl group but different core structure.

    8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine: Another compound featuring the oxadiazole and cyclopropyl group, with a triazolopyridine core.

Uniqueness

6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one stands out due to its specific combination of functional groups and the resulting properties. Its unique structure allows for diverse chemical reactivity and potential biological activity, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one

InChI

InChI=1S/C13H14N4O2/c18-11-6-9-5-8(3-4-10(9)15-16-11)13-14-12(17-19-13)7-1-2-7/h6-8H,1-5H2,(H,16,18)

InChI Key

DCIFOBFHMWAFEL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3CCC4=NNC(=O)C=C4C3

Origin of Product

United States

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